4-((5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with bromine and chlorine atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The core structure can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Morpholine Group: The morpholine moiety can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-((5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrrolo[2,3-b]pyridine core can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the heterocyclic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyrrolo[2,3-b]pyridine core .
Scientific Research Applications
4-((5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Biological Studies: The compound is used in studies to understand the role of FGFR signaling in various biological processes and diseases.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins and pathways in cells.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 4-((5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine involves its interaction with molecular targets such as FGFRs. By binding to the ATP-binding site of these receptors, the compound inhibits their kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival . This results in the induction of apoptosis and inhibition of cancer cell migration and invasion .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Shares the pyrrolo[2,3-b]pyridine core but lacks the morpholine group.
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: Similar halogenation pattern but different substitution positions.
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Contains a pyrimidine ring instead of pyridine.
Uniqueness
The uniqueness of 4-((5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine lies in its specific substitution pattern and the presence of the morpholine group, which enhances its biological activity and selectivity as a kinase inhibitor .
Properties
Molecular Formula |
C12H13BrClN3O |
---|---|
Molecular Weight |
330.61 g/mol |
IUPAC Name |
4-[(5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl]morpholine |
InChI |
InChI=1S/C12H13BrClN3O/c13-10-6-15-12-9(11(10)14)5-8(16-12)7-17-1-3-18-4-2-17/h5-6H,1-4,7H2,(H,15,16) |
InChI Key |
RFCAOFCGABPRPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC3=C(C(=CN=C3N2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.